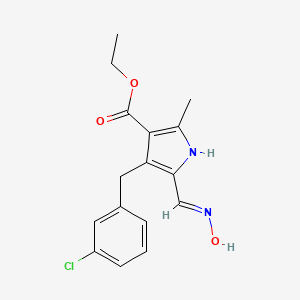

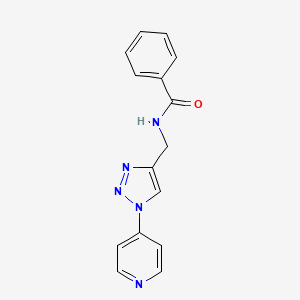

(E)-ethyl 4-(3-chlorobenzyl)-5-((hydroxyimino)methyl)-2-methyl-1H-pyrrole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(E)-ethyl 4-(3-chlorobenzyl)-5-((hydroxyimino)methyl)-2-methyl-1H-pyrrole-3-carboxylate" is a pyrrole derivative that is of interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. Pyrrole derivatives are known for their diverse biological activities and are often used as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various routes. One such method involves the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with substituted hydrazines, which can lead to mixtures of regioisomeric pyrazoles. Selective formation of these pyrazoles can be achieved under certain conditions . Another synthesis route described involves the use of 2,3-dichloropyridine as a starting material, leading to the synthesis of ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an important intermediate for the synthesis of pesticides like chlorantraniliprole . Additionally, a direct synthesis method through a 3+2 annulation approach has been reported, where (E)-ethyl 2-benzylidene-3-oxobutanoate reacts with phenylhydrazine hydrochloride to produce a novel pyrazole derivative .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be elucidated using various spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis. Single crystal X-ray diffraction studies can confirm the 3D molecular structure, which is often stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Computational methods like DFT calculations, Hirshfeld surface analysis, and Mulliken population analysis can also be used to compare and validate the experimental data .

Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions. For instance, ethyl 2-chloroacetoacetate and its 4-chloro isomer can react with cyanoacetamide in the presence of triethylamine to yield high yields of pyrrole and pyrrolidinone derivatives. These compounds can further undergo acid-catalyzed dehydration to afford other pyrrole derivatives . The versatility of these reactions allows for the creation of a diverse library of pyrrole-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of substituents such as chloro groups, hydroxy groups, and ethoxycarbonyl groups can affect properties like solubility, melting point, and reactivity. The antioxidant properties of these compounds can be evaluated in vitro through methods like DPPH and hydroxyl radical scavenging assays . These properties are crucial for the potential application of pyrrole derivatives in various industries.

Applications De Recherche Scientifique

Synthetic Methodologies and Applications

Polyazanaphthalenes Synthesis : The research on ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates demonstrates their conversion into various heterocyclic compounds, such as 1,6-diazanaphthalene and pyrano[2,3-c]pyrazole derivatives, through reactions with different nucleophilic reagents. This indicates the potential for (E)-ethyl 4-(3-chlorobenzyl)-5-((hydroxyimino)methyl)-2-methyl-1H-pyrrole-3-carboxylate to serve in the synthesis of complex heterocyclic structures, leveraging similar reactivity patterns (Harb et al., 1989).

Crystal Structure Analysis : Studies on related compounds like dabigatran etexilate tetrahydrate have provided detailed insights into the crystal structures and molecular conformations of complex organic molecules. Such analyses are crucial for understanding the physical properties and reactivity of target compounds, suggesting that detailed crystallographic studies on this compound could reveal valuable information about its potential applications in materials science or pharmaceutical development (Liu et al., 2012).

Trifluoromethylated Compounds Synthesis : The one-pot synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives showcases the capacity for creating fluorinated heterocycles. This reflects the potential for utilizing this compound in the development of fluorinated derivatives with enhanced biological activity or material properties (Wang et al., 2012).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact withcytochrome P450 enzymes , which play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Mode of Action

It’s known that compounds with similar structures can interact with their targets through aradical approach . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

The compound may be involved in the shikimate pathway , which is responsible for the biosynthesis of aromatic amino acids .

Pharmacokinetics

It’s important to note that similar compounds, such as boronic acids and their esters, are only marginally stable in water . This could impact the bioavailability of the compound.

Result of Action

Similar compounds have been used in the formal total synthesis of δ-®-coniceine and indolizidine 209b , indicating potential applications in organic synthesis.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH level can strongly influence the rate of reaction of similar compounds . Therefore, the compound’s action may vary depending on the pH of its environment.

Propriétés

IUPAC Name |

ethyl 4-[(3-chlorophenyl)methyl]-5-[(E)-hydroxyiminomethyl]-2-methyl-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3/c1-3-22-16(20)15-10(2)19-14(9-18-21)13(15)8-11-5-4-6-12(17)7-11/h4-7,9,19,21H,3,8H2,1-2H3/b18-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYERSDBSHZBKTL-GIJQJNRQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1CC2=CC(=CC=C2)Cl)C=NO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C1CC2=CC(=CC=C2)Cl)/C=N/O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2504679.png)

![[(4-Phenyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2504691.png)

![2-(4-Bromophenyl)-1-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2504693.png)

![6,7-dimethoxy-3-phenethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2504694.png)

![Tert-butyl N-[4-[[(2-chloroacetyl)amino]methyl]-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2504695.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-furamide](/img/structure/B2504697.png)